(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
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Overview
Description
Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.
Scientific Research Applications
Asymmetric Synthesis and Stereochemistry Spiroketals are a focus in the realm of asymmetric synthesis due to their complex structure and stereochemistry. One study demonstrated the non-iterative asymmetric synthesis of C15 polyketide spiroketals, showcasing high stereo- and enantioselectivity. These spiroketals exhibit cytotoxicity toward marine P388 lymphocytic leukemia and several human cancer cell lines, indicating their potential in therapeutic applications (Meilert et al., 2004).
Synthetic Pathways and Molecule Formation In another study, a general approach was developed for the synthesis of spiro[4.4]nonane structures based on α-carbonyl radical cyclization, showcasing a method for efficient synthesis of complex spiro compounds (Sha & Ho, 1999).
Olfactory Properties of Spiro Compounds Spiro compounds also find applications in the fragrance industry due to their distinct olfactory properties. A study focused on the synthesis of methyl-substituted acetyl-1-oxaspiro[4.5]decanes, analyzing their novel woody-ambery odorants and improved bioavailability, highlighting the importance of spiro compounds in creating fragrances (Kraft & Popaj, 2008).
Properties
Molecular Formula |
C37H53NO8 |
---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22?,26?,28?,29-,30-,32+,33?,34?,36-,37?/m0/s1 |
InChI Key |
YZBLFMPOMVTDJY-UBOCAARVSA-N |
Isomeric SMILES |
CC\1C/C(=C/CC2C[C@@H](C[C@@]3(O2)C/C(=N\OC)/C(C(O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H](C5C4(/C(=C/C=C1)/CO5)O)O)C)/C |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |
Synonyms |
5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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